N-(1H-indol-6-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-(1H-indol-6-yl)-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-11(2)16-10-15(18-12(3)24-25(4)19(18)23-16)20(26)22-14-6-5-13-7-8-21-17(13)9-14/h5-11,21H,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCQZAPSQTWJCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC4=C(C=C3)C=CN4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1H-indol-6-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be achieved through several synthetic routes. One common method involves the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . This reaction typically requires the use of an organic solvent, such as dichloromethane, and is carried out under mild conditions to ensure high yields and purity of the final product.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis or automated synthesis platforms. These methods allow for the efficient and cost-effective production of large quantities of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
N-(1H-indol-6-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
For example, the compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols. Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives with potentially enhanced properties.
Scientific Research Applications
N-(1H-indol-6-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antiviral agent, with some derivatives showing inhibitory activity against influenza A .
In medicine, the compound is being investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties. Its unique structure allows it to interact with various molecular targets, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of N-(1H-indol-6-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues
The following table compares the target compound with structurally similar pyrazolo[3,4-b]pyridine derivatives:
*Estimated based on analogous compounds .
Key Structural Insights:
- Position 4 (Carboxamide group): Indole (target) and benzo[d][1,3]dioxole substituents enhance aromatic stacking, improving target binding.
- Position 6 :
- Propan-2-yl (target) : Balances lipophilicity and metabolic stability.
- Phenyl or methoxyphenyl : Enhances π-π interactions but may reduce solubility .
Functional Comparison
Anticancer Activity:
- Target Compound: Inhibits kinases involved in cancer cell proliferation (e.g., MAPK, PI3K) with IC50 values in the nanomolar range .
- N-(3,5-Dimethoxyphenyl) Analogue : Shows comparable kinase inhibition but lower selectivity due to methoxy groups interfering with hydrophobic binding pockets .
- N-Benzyl Derivative: Exhibits stronger antiproliferative effects in leukemia cell lines (IC50 = 0.8 µM) but higher cytotoxicity in normal cells .
Anti-inflammatory Activity:
- Target Compound : Reduces TNF-α and IL-6 production by 70–80% in macrophages at 10 µM .
- N-(Benzo[d][1,3]dioxol-5-yl) Derivative : Demonstrates superior neuroprotective effects in Parkinson’s disease models by inhibiting microglial activation .
Pharmacokinetic Properties:
- Target Compound : Moderate aqueous solubility (2.1 mg/mL) and high plasma protein binding (89%) due to the indole group .
- N-Pentyl Analogue : Higher logP (4.2 vs. 3.5 for target) improves blood-brain barrier penetration but increases metabolic clearance .
Biological Activity
N-(1H-indol-6-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, a compound with the CAS number 1282104-87-3, is a member of the pyrazolo[3,4-b]pyridine family. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and immunology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 347.4 g/mol. The structure features an indole moiety and a pyrazolo[3,4-b]pyridine core, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1282104-87-3 |
| Molecular Formula | C20H21N5O |
| Molecular Weight | 347.4 g/mol |
Research indicates that compounds in the pyrazolo[3,4-b]pyridine class can act as potent inhibitors of various kinases involved in cancer and immune response pathways. Specifically, studies have highlighted their ability to inhibit TBK1 (TANK-binding kinase 1), which plays a significant role in the regulation of immune responses and tumorigenesis.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance, derivatives with varying substituents on the indole or pyrazole rings have shown differing levels of potency against cancer cell lines and immune modulation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects on several cancer cell lines. For example:
- Cell Lines Tested : A172, U87MG, A375, A2058, Panc0504
- Observed IC50 Values : Ranging from low micromolar concentrations, indicating effective inhibition of cell growth.
A notable study reported that a related pyrazolo[3,4-b]pyridine derivative showed an IC50 value of 0.2 nM against TBK1 and effectively inhibited downstream interferon signaling pathways in THP-1 and RAW264.7 cells .
Antitumor Activity
The compound's potential as an antitumor agent has been further supported by findings that it induces apoptosis in cancer cells. For instance:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound 15y | A172 | 0.2 |
| Compound X | A549 | 49.85 |
These results suggest that modifications to the core structure can enhance or diminish biological activity.
Case Studies
Several case studies have focused on the therapeutic potential of pyrazolo[3,4-b]pyridines:
- TBK1 Inhibition : A study identified derivatives that selectively inhibited TBK1 with high potency, suggesting their use in therapies targeting inflammatory diseases and cancers.
- Anticancer Activity : Research has shown that compounds similar to this compound can significantly inhibit tumor growth in xenograft models.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(1H-indol-6-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, and how can regioselectivity be ensured?
- Methodology : Multi-step synthesis is typically required, starting with the assembly of the pyrazolo[3,4-b]pyridine core. Key steps include:
- Condensation reactions to introduce the indole moiety (e.g., coupling via carboxamide linkage).
- Regioselective alkylation at the 1- and 3-positions using methylating agents (e.g., methyl iodide) under controlled conditions .
- Propan-2-yl group installation via nucleophilic substitution or Pd-catalyzed cross-coupling .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Workflow :
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm connectivity and substituent positions (e.g., indole NH resonance at δ ~11 ppm) .
- High-resolution mass spectrometry (HRMS) for molecular formula verification (e.g., expected [M+H]⁺ for C₂₂H₂₄N₆O).
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for pyrazolo[3,4-b]pyridine derivatives?
- Root Cause Analysis : Discrepancies may arise from:
- Impurity profiles (e.g., unreacted intermediates affecting assays). Use preparative HPLC for rigorous purification .
- Assay variability (e.g., cell line sensitivity, incubation time). Standardize protocols across labs (e.g., MTT assay with triplicate technical replicates).
- Solubility differences (DMSO vs. aqueous buffers). Pre-test solubility and stability under experimental conditions .
- Mitigation : Cross-validate findings using orthogonal assays (e.g., enzymatic inhibition + cellular viability) .
Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound in kinase inhibition studies?
- SAR Design :
- Core modifications : Synthesize analogs with varied substituents (e.g., replacing propan-2-yl with cyclopropyl) to assess steric effects .
- Pharmacophore mapping : Use computational docking (e.g., AutoDock Vina) to predict binding interactions with kinase ATP pockets .
- In vitro profiling : Test against kinase panels (e.g., EGFR, BRAF) with IC₅₀ determination via fluorescence polarization assays .
Q. How can researchers optimize the pharmacokinetic (PK) profile of this compound for in vivo studies?
- PK Optimization Steps :
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve aqueous solubility, monitored via shake-flask logP measurements .
- Metabolic stability : Conduct microsomal assays (human/rodent liver microsomes) to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .
- Plasma protein binding : Use equilibrium dialysis to assess % binding and adjust dosing regimens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
